![molecular formula C19H27N5O4 B1282940 Destetrahydrofuranyl-4-hydroxybutanyl terazosin CAS No. 109678-71-9](/img/structure/B1282940.png)
Destetrahydrofuranyl-4-hydroxybutanyl terazosin
描述
Destetrahydrofuranyl-4-hydroxybutanyl terazosin: is a synthetic compound that belongs to the class of alpha-1 adrenergic receptor antagonists. It is a derivative of terazosin, a drug commonly used to treat hypertension and benign prostatic hyperplasia . The compound has a molecular formula of C19H27N5O4 and a molecular weight of 389.4488 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of destetrahydrofuranyl-4-hydroxybutanyl terazosin involves multiple steps, starting from the basic structure of terazosinCommon reagents used in these reactions include sodium borohydride and various organic solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .
化学反应分析
Types of Reactions: Destetrahydrofuranyl-4-hydroxybutanyl terazosin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
科学研究应用
Chemical Profile
Chemical Structure : The compound is characterized by its unique structure which includes a tetrahydrofuran moiety and a hydroxybutyl group attached to the terazosin framework. This structural configuration may influence its pharmacodynamics and pharmacokinetics.
Molecular Formula : C18H23N5O4
Molecular Weight : 373.4 g/mol
Treatment of Benign Prostatic Hyperplasia (BPH)
Destetrahydrofuranyl-4-hydroxybutanyl terazosin is primarily investigated for its efficacy in treating BPH. Terazosin has been shown to alleviate urinary symptoms associated with BPH by relaxing smooth muscle in the bladder neck and prostate. Clinical studies indicate that terazosin can significantly improve urinary flow rates and reduce symptom scores in patients with moderate to severe BPH .
Clinical Findings :
- A multicenter study demonstrated that terazosin treatment resulted in significant improvements in the International Prostate Symptom Score (IPSS) and peak urinary flow rate over a 24-week period compared to placebo .
- The long-term safety profile of terazosin suggests it can be used effectively for at least 12 months without significant adverse effects, making it a viable option for ongoing management of BPH .
Management of Hypertension
The compound is also explored for its antihypertensive properties. Terazosin has been effective in lowering blood pressure in hypertensive patients by blocking alpha-1 adrenergic receptors, leading to vasodilation .
Key Outcomes :
- Studies have shown that terazosin can reduce diastolic blood pressure significantly in hypertensive patients, with minimal side effects when properly titrated .
Enhanced Efficacy and Safety Profiles
Research is ongoing to evaluate whether modifications to the terazosin structure, such as those found in this compound, could enhance efficacy or reduce side effects. The aim is to optimize dosing regimens and improve patient adherence.
Combination Therapies
Investigating the use of this compound in combination with other therapeutic agents could provide synergistic effects, particularly in managing complex cases of hypertension and BPH.
Case Studies and Clinical Trials
Study | Objective | Design | Population | Results |
---|---|---|---|---|
Study 1 | Evaluate efficacy of terazosin on BPH symptoms | Double-blind, placebo-controlled | 427 men with BPH | Significant improvement in IPSS and peak flow rate |
Study 2 | Long-term safety of terazosin | Open-label extension study | 475 men | Sustained symptom relief over 2 years |
Study 3 | Terazosin's effect on hypertension | Randomized controlled trial | Hypertensive patients | Significant reduction in diastolic BP |
作用机制
Molecular Targets and Pathways: Destetrahydrofuranyl-4-hydroxybutanyl terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This action results in the relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow . The compound does not differentiate between the subtypes of alpha-1 adrenergic receptors, making it effective in a broad range of applications .
相似化合物的比较
Terazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with similar applications.
Prazosin: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Destetrahydrofuranyl-4-hydroxybutanyl terazosin is unique due to the presence of the destetrahydrofuranyl and hydroxybutanyl groups, which may enhance its pharmacological properties and efficacy compared to its parent compound and other similar drugs .
生物活性
Destetrahydrofuranyl-4-hydroxybutanyl terazosin (DTHBT) is a derivative of terazosin, an established alpha-1 adrenergic receptor antagonist primarily used for treating hypertension and benign prostatic hyperplasia (BPH). This article delves into the biological activity of DTHBT, examining its pharmacological properties, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
DTHBT has a molecular formula of CHNO and a molecular weight of approximately 389.45 g/mol. The structural modifications in DTHBT, specifically the addition of destetrahydrofuranyl and 4-hydroxybutanyl groups, are hypothesized to enhance its pharmacological properties compared to terazosin. These modifications may influence its selectivity for adrenergic receptors and improve its pharmacokinetic profile.
DTHBT functions primarily as an alpha-1 adrenergic antagonist, similar to terazosin. The mechanism involves blocking alpha-1 receptors, leading to:
- Vasodilation : Relaxation of blood vessels, resulting in lowered blood pressure.
- Smooth Muscle Relaxation : Particularly in the prostate and bladder neck, which improves urinary flow in men with BPH .
The pharmacological effects are attributed to the inhibition of smooth muscle contraction, which is significant in managing conditions like BPH and hypertension.
Pharmacokinetics
While specific pharmacokinetic data for DTHBT is limited due to its recent development, insights can be drawn from terazosin's profile:
- Absorption : Approximately 90% for terazosin.
- Volume of Distribution : Ranges from 25L to 30L.
- Protein Binding : High binding rates (90-94%).
- Metabolism : Primarily hepatic with several metabolites identified .
These parameters suggest that DTHBT may exhibit similar characteristics, potentially leading to prolonged therapeutic effects due to its prodrug nature.
Comparative Analysis with Terazosin and Other Compounds
DTHBT is designed as a long-acting alternative to terazosin. A comparative analysis with related compounds reveals the following:
Compound Name | Structure Features | Primary Use |
---|---|---|
Terazosin | Alpha-1 antagonist | BPH, Hypertension |
Doxazosin | Similar structure, longer half-life | Hypertension |
Alfuzosin | Selective alpha-1 blocker | BPH |
DTHBT | Modified structure for enhanced activity | Potentially BPH |
DTHBT's unique modifications may provide advantages such as improved selectivity for alpha receptors or enhanced duration of action compared to these established agents .
Case Studies and Research Findings
Limited studies have been conducted on DTHBT specifically; however, research on terazosin provides valuable context. A notable long-term study involving 494 men demonstrated that terazosin significantly improved urinary flow rates and symptom scores over a duration of 42 months. The most common adverse events included dizziness and asthenia .
The efficacy of DTHBT as a long-acting alternative remains under investigation. Future studies should focus on:
- Long-term Efficacy : Evaluating symptom relief in patients with BPH.
- Safety Profile : Monitoring adverse effects compared to existing treatments.
- Comparative Studies : Assessing the pharmacological differences between DTHBT and its parent compound.
属性
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUCXOWQJCTZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109678-71-9 | |
Record name | Destetrahydrofuranyl-4-hydroxybutanyl terazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109678719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESTETRAHYDROFURANYL-4-HYDROXYBUTANYL TERAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4963R0DEJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。